2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
Overview
Description
“2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol” is a chemical compound with the formula C9H19NO. It has a molecular weight of 157.25 . The compound is used for research purposes .
The physical form of the compound is oil . Unfortunately, the boiling point and other physical and chemical properties are not specified .
Scientific Research Applications
1. Structural Analysis and Tautomerism
A study by Odabaşoǧlu et al. (2003) explores compounds related to "2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol," focusing on their structural properties and the keto-amine tautomerism. The research discusses how these compounds exhibit strong intramolecular N-H...O hydrogen bonding, contributing to their stability and chemical behavior (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
2. Synthesis and Structural Motifs in β-Oligopeptides
Research by Abele, Seiler, and Seebach (1999) involves the synthesis and analysis of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing how the structural arrangement of eight-membered H-bonded rings influences the peptides' secondary structure. This study provides insight into the synthesis and structural analysis of complex peptide systems, which may relate to the broader context of amino alcohol compounds (Abele, Seiler, & Seebach, 1999).
3. Amino Alcohol Ligands and Metal Complexing
De Sousa et al. (2010) focus on the synthesis of amino-alcohol ligands and their capacity to complex metal ions, highlighting the structural and electronic factors influencing metal-ligand interactions. This research offers perspectives on designing ligands for metal complexation, relevant for catalysis and material science applications (De Sousa, Fernandes, Padayachy, & Marques, 2010).
4. Enantioselective Catalysis
Schiffers et al. (2006) detail the resolution of racemic 2-aminocyclohexanol derivatives, leading to their application as ligands in asymmetric catalysis. This study demonstrates the potential of chiral aminocyclohexanols in enantioselective synthesis, contributing to the development of novel catalytic methodologies (Schiffers, Rantanen, Schmidt, Bergmans, Zani, & Bolm, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-8-9(6-7-11)4-2-1-3-5-9/h11H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISBKHAYYRCBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300162 | |
Record name | 1-(Aminomethyl)cyclohexaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-71-3 | |
Record name | 1-(Aminomethyl)cyclohexaneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Aminomethyl)cyclohexaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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